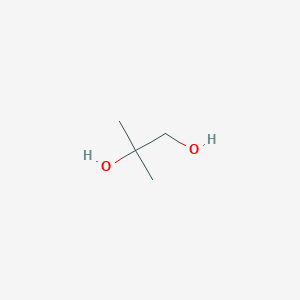

2-Methylpropane-1,2-diol

Beschreibung

Eigenschaften

IUPAC Name |

2-methylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVWZWFKMIUSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204382 | |

| Record name | 2-Methylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-43-0 | |

| Record name | 2-Methyl-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPROPANE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA35H88JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylpropane-1,2-diol physical and chemical properties

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This guide provides a comprehensive overview of 2-Methylpropane-1,2-diol, a versatile diol with applications in various scientific fields.

Core Chemical and Physical Properties

This compound, also known as isobutylene (B52900) glycol, is a glycol that features a primary and a tertiary hydroxyl group.[1][2] This structural characteristic influences its reactivity and physical properties. It is a colorless to light yellow, viscous liquid.[3][4][5]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Isobutene glycol, 2-Methyl-1,2-propanediol | [1][4] |

| CAS Number | 558-43-0 | [6][7] |

| Molecular Formula | C₄H₁₀O₂ | [3][6][7] |

| Molecular Weight | 90.12 g/mol | [6][8] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | Approx. -12 °C | [3] |

| Boiling Point | 176 - 226 °C | [3][7][9][10] |

| Density | 1.005 g/cm³ | [7][10] |

| Flash Point | 74 °C | [7][9] |

| Solubility | Soluble in water and most organic solvents. | [3][5] |

| Refractive Index | 1.439 | [10][11] |

| LogP | -0.2504 | [6][11] |

| PSA (Polar Surface Area) | 40.46 Ų | [6][10] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Common methods include the epoxidation of propylene (B89431) oxide followed by ring-opening, or the reaction of 2-propanol with methanol (B129727) in the presence of a base.[3] Another route involves the synthesis from 2-benzyloxy-2-methylpropan-1-ol.[12]

General Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a generalized representation of a common synthetic route. Specific reaction conditions may vary based on the scale and desired purity.

Objective: To synthesize this compound from isobutylene oxide.

Materials:

-

Isobutylene oxide

-

Sulfuric acid (dilute aqueous solution, e.g., 1%)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or other drying agent)

-

Sodium bicarbonate (saturated solution)

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a dilute aqueous solution of sulfuric acid.

-

Addition of Reactant: Cool the flask in an ice bath and slowly add isobutylene oxide to the stirred acid solution. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Applications

The presence of both a primary and a tertiary hydroxyl group gives this compound distinct reactivity. The primary alcohol can be selectively oxidized or derivatized under controlled conditions, while the tertiary alcohol is more sterically hindered and less reactive.

This compound serves as a versatile intermediate in organic synthesis.[3] In the pharmaceutical industry, it can be used as a solvent or an additive in drug formulations.[3] Its properties also make it suitable for use in the cosmetics industry as a moisturizer and softener.[3]

Caption: Key structural features and their influence on properties and applications.

Safety Information

This compound is considered a combustible liquid and presents several hazards upon exposure.[4][9] Proper safety precautions should be observed during handling.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[1][8] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[1][13] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[1][13] | |

| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation.[1][13] |

Precautionary Statements (Selected):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

P403: Store in a well-ventilated place.[4]

It is essential to consult the full Safety Data Sheet (SDS) before handling this chemical.[13] The compound should be stored in a cool, dry, and well-ventilated area, away from heat and open flames.[3]

References

- 1. This compound | C4H10O2 | CID 68410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:131845) [ebi.ac.uk]

- 3. chembk.com [chembk.com]

- 4. This compound | 558-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. CAS 558-43-0: 2-Methyl-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | CAS No- 558-43-0 | Simson Pharma Limited [simsonpharma.com]

- 9. This compound | 558-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 2-Methyl-1,2-propanediol | CAS#:558-43-0 | Chemsrc [chemsrc.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Methylpropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropane-1,2-diol, also known as isobutylene (B52900) glycol, is a vicinal diol (glycol) containing both a primary and a tertiary alcohol functional group.[1][2] Its chemical structure, possessing a chiral center, makes it a subject of interest in stereochemistry and asymmetric synthesis. This document provides a comprehensive overview of its molecular structure, stereochemical properties, relevant experimental data, and analytical methodologies. The molecule is identified as a metabolite in various species, including humans, mice, and rats, indicating its relevance in xenobiotic metabolism studies.[1]

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is based on a propane (B168953) chain with methyl and hydroxyl substituents. Its systematic IUPAC name is this compound.[1] The molecule is characterized by the presence of a tertiary alcohol at the C2 position and a primary alcohol at the C1 position.[1]

Caption: Figure 1: 2D structure of this compound.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| Synonyms | Isobutene glycol, 2-Methyl-1,2-propanediol | [1][4][5] |

| CAS Number | 558-43-0 | [3][4][6] |

| Molecular Formula | C₄H₁₀O₂ | [1][5][6] |

| Molecular Weight | 90.12 g/mol | [1][4][7] |

| Boiling Point | 176 °C at 760 mmHg | [4][5][8] |

| Density | 1.005 g/cm³ | [4][8] |

| Flash Point | 73.7 °C | [4][8] |

| SMILES | CC(C)(CO)O | [1][5] |

| InChIKey | BTVWZWFKMIUSGS-UHFFFAOYSA-N | [1][3] |

Stereochemistry

The C2 carbon atom of this compound is a stereocenter, as it is bonded to four different groups: a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), a methyl group (-CH₃), and another methyl group. This chirality means the molecule exists as a pair of enantiomers: (R)-2-methylpropane-1,2-diol and (S)-2-methylpropane-1,2-diol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

References

- 1. This compound | C4H10O2 | CID 68410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Although 2-methyl-1,2-propanediol is an unsymmetrical vicinal dio... | Study Prep in Pearson+ [pearson.com]

- 3. 1,2-Propanediol, 2-methyl- [webbook.nist.gov]

- 4. This compound, CAS No. 558-43-0 - iChemical [ichemical.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Methyl-1,2-propanediol | CAS#:558-43-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Thermodynamic and Kinetic Data of 2-Methylpropane-1,2-diol

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for 2-methylpropane-1,2-diol. The information is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the physicochemical properties and reactivity of this compound. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and provides visualizations of key concepts.

Thermodynamic Properties

The thermodynamic properties of a compound are crucial for understanding its stability, phase behavior, and energy content. This section presents the available data for this compound.

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic parameters for this compound that have been reported in the literature.

Table 1: Enthalpic and Gibbs Free Energy Data for this compound

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Combustion (liquid) | -2479 | kJ/mol | [1] |

| Standard Molar Enthalpy of Formation (liquid) | - | kJ/mol | Not Available |

| Standard Molar Enthalpy of Vaporization | - | kJ/mol | Not Available |

| Standard Molar Enthalpy of Fusion | - | kJ/mol | Not Available |

| Standard Molar Gibbs Free Energy of Formation | - | kJ/mol | Not Available |

Table 2: Heat Capacity and Other Thermodynamic Properties of this compound

| Property | Value | Units | Source |

| Molar Heat Capacity (Ideal Gas) | - | J/(mol·K) | Not Available |

| Molar Heat Capacity (Liquid) | - | J/(mol·K) | Not Available |

| Boiling Point (at 101.325 kPa) | 177-178 | °C | Not Available |

| Melting Point | 37-40 | °C | Not Available |

Experimental Protocols for Thermodynamic Data Determination

1.2.1. Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of known mass. The temperature change of the water is measured to calculate the heat of combustion.

-

Apparatus: A high-pressure stainless steel bomb, a calorimetric bucket with a known quantity of water, a stirrer, a thermometer with high resolution (e.g., a Beckmann thermometer or a platinum resistance thermometer), and an ignition system.

-

Procedure:

-

A pellet of known mass of this compound is placed in the crucible inside the bomb.

-

A fuse wire is connected to the ignition circuit and placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimetric bucket.

-

The initial temperature of the water is recorded once it stabilizes.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then starts to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

-

1.2.2. Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature. The transpiration method is a common technique.

-

Principle: A stream of an inert gas is passed slowly through or over the substance at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the substance and the volume of the inert gas, the partial pressure of the substance can be determined using the ideal gas law.

-

Apparatus: A thermostatically controlled chamber to hold the sample, a system for supplying a controlled flow of an inert gas (e.g., nitrogen or argon), a saturation vessel containing the sample, a condenser or trapping system to collect the vaporized substance, and a flowmeter.

-

Procedure:

-

A known mass of this compound is placed in the saturation vessel.

-

The vessel is placed in the thermostatically controlled chamber and allowed to reach thermal equilibrium at a specific temperature.

-

A slow, steady stream of the inert gas is passed through the saturation vessel.

-

The vapor-laden gas stream is passed through a cold trap to condense the this compound.

-

The mass of the condensed diol or the mass loss of the sample in the saturator is measured.

-

The total volume of the inert gas that has passed through the system is measured.

-

The vapor pressure is calculated at that temperature.

-

The experiment is repeated at several different temperatures.

-

The enthalpy of vaporization is then determined from the slope of the plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

-

Kinetic Data

Kinetic data provides insight into the rates and mechanisms of chemical reactions. For this compound, the available data primarily relates to its atmospheric and oxidative degradation.

Tabulated Kinetic Data

The following table summarizes the available kinetic data for reactions involving this compound.

Table 3: Kinetic Data for this compound

| Reaction | Rate Constant (k) | Temperature (K) | Conditions | Source |

| Rearrangement-dehydration of the (OH)C(CH₃)₂C•H(OH) radical | 2.7 x 10⁶ s⁻¹ | 293 ± 2 | Aqueous phase, Pulse Radiolysis (PR) | Not Available |

| Oxidation by various oxidizing agents | Qualitative data suggests reactivity typical of vicinal diols. | Ambient | Varies | Not Available |

| Reaction with OH radicals | Used as a reference compound in kinetic studies.[2][3][4] | Ambient | Gas phase | [2][3][4] |

Experimental Protocols for Kinetic Studies

The following sections describe the general methodologies employed to study the kinetics of reactions involving diols like this compound.

2.2.1. Study of Oxidation Kinetics

The oxidation of vicinal diols can be studied by monitoring the consumption of the oxidizing agent or the formation of products over time.

-

Principle: The reaction rate is determined by measuring the change in concentration of a reactant or product at different time intervals. The order of the reaction with respect to each reactant is determined by systematically varying their initial concentrations.

-

Apparatus: A UV-Vis spectrophotometer, a temperature-controlled reaction vessel, and standard laboratory glassware.

-

Procedure:

-

Solutions of this compound and the oxidizing agent (e.g., permanganate, cerium(IV), etc.) of known concentrations are prepared.

-

The solutions are brought to the desired reaction temperature in a thermostat.

-

The reactants are mixed in the reaction vessel.

-

The progress of the reaction is monitored by withdrawing aliquots at different time intervals and measuring the absorbance of the oxidizing agent at its λmax using a UV-Vis spectrophotometer.

-

The concentration of the oxidizing agent at each time point is calculated using the Beer-Lambert law.

-

The rate constants are determined by plotting the appropriate function of concentration versus time (e.g., ln[oxidant] vs. time for a pseudo-first-order reaction).

-

Product analysis is often performed to elucidate the reaction mechanism. This can involve techniques like derivatization with 2,4-dinitrophenylhydrazine (B122626) followed by chromatography to identify carbonyl products.

-

2.2.2. Gas-Phase Radical Reaction Kinetics

The kinetics of the reaction of this compound with radicals, such as the hydroxyl radical (OH), are often studied using simulation chambers.[2][3][4]

-

Principle: The decay of the diol and a reference compound with a known OH rate constant are monitored simultaneously in a large environmental chamber in the presence of an OH radical precursor (e.g., methyl nitrite (B80452) photolysis). The rate constant for the reaction of the diol with OH is determined relative to the reference compound.

-

Apparatus: A large-volume (several m³) environmental chamber made of FEP film, a system for introducing reactants and bath gas (purified air), a light source for photolysis (e.g., UV lamps), and analytical instrumentation for monitoring reactant concentrations (e.g., Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Procedure:

-

The chamber is filled with purified air.

-

Known concentrations of this compound, a reference compound (e.g., isoprene), and the OH precursor are introduced into the chamber.

-

The initial concentrations are measured.

-

The UV lamps are turned on to initiate the generation of OH radicals.

-

The concentrations of this compound and the reference compound are monitored over time.

-

The rate constant for the reaction of this compound with OH is calculated from the relative decay rates of the diol and the reference compound.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the chemistry of this compound.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Spectroscopic Analysis of 2-Methylpropane-1,2-diol: A Technical Guide

Introduction

2-Methylpropane-1,2-diol (isobutylene glycol) is a diol with a variety of applications, including as a solvent, in the production of polymers, and as a precursor in the synthesis of various organic compounds. Its chemical structure, containing both a primary and a tertiary alcohol, as well as two methyl groups on a quaternary carbon, gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in drug development and related fields to aid in the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.15 | Singlet | 6H | -C(CH₃)₂ |

| b | ~2.5 (variable) | Singlet (broad) | 1H | C(OH) |

| c | ~3.34 | Singlet | 2H | -CH₂OH |

| d | ~3.5 (variable) | Singlet (broad) | 1H | CH₂(OH) |

Note: The chemical shifts of hydroxyl protons (b and d) are variable and depend on factors such as solvent, concentration, and temperature. They may also exchange with D₂O.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three signals, corresponding to the three distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~25 | -C(CH₃)₂ |

| 2 | ~70 | -CH₂OH |

| 3 | ~73 | -C(OH)(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (-OH) and C-O stretching vibrations, as well as C-H stretching and bending vibrations.[1]

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (CH₃) |

| 1380-1365 | Medium | C-H bend (gem-dimethyl) |

| 1200-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment Ion | Structure of Fragment |

| 90 | [C₄H₁₀O₂]⁺ | Molecular Ion |

| 75 | [M - CH₃]⁺ | [C₃H₇O₂]⁺ |

| 59 | [M - CH₂OH]⁺ | [C₃H₇O]⁺ |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

Data Processing : Process the acquired data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

IR Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : Ionize the sample using electron ionization (EI) or a softer ionization technique if the molecular ion is not observed with EI.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum.

Visualizations

Logical Relationship of Spectroscopic Techniques

References

A Comprehensive Technical Guide to the Solubility of 2-Methylpropane-1,2-diol in Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-methylpropane-1,2-diol (also known as isobutylene (B52900) glycol) in various aqueous and organic solvents. Understanding the solubility of this compound is critical for its application in diverse fields, including pharmaceutical formulations, chemical synthesis, and materials science. This document compiles available quantitative and qualitative solubility data, details the experimental methodologies for solubility determination, and presents visual workflows to aid in experimental design.

Quantitative and Qualitative Solubility of this compound

This compound is a diol containing two hydroxyl (-OH) groups, which allows for hydrogen bonding and contributes to its solubility in polar solvents. Its branched hydrocarbon structure also influences its solubility in less polar environments.

Aqueous Solubility

This compound is readily soluble in water. Quantitative data indicates that its solubility is greater than or equal to 3000 mg/L at 25 °C.

Organic Solvent Solubility

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, its solubility can be inferred from its structural characteristics and data from structurally similar diols. Generally, it is soluble in most polar organic solvents.

Due to the limited direct quantitative data, this guide presents solubility data for neopentyl glycol (2,2-dimethyl-1,3-propanediol), a structural isomer of this compound, to provide a reasonable estimation of its solubility behavior. Neopentyl glycol also possesses two hydroxyl groups and a similar molecular weight, making it a suitable proxy. It exhibits high solubility in polar organic solvents like alcohols and ketones, moderate solubility in aromatic hydrocarbons, and low solubility in non-polar aliphatic hydrocarbons.[1]

The following table summarizes the mole fraction solubility (x₁) of neopentyl glycol in several organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x₁) of Neopentyl Glycol in Various Organic Solvents at Different Temperatures [1]

| Temperature (K) | Toluene | Ethyl Acetate | Acetone | Isobutanol |

| 286.85 | 0.0048 | 0.0482 | 0.1345 | 0.1458 |

| 290.15 | 0.0059 | 0.0579 | 0.1532 | 0.1643 |

| 293.45 | 0.0072 | 0.0691 | 0.1739 | 0.1846 |

| 296.75 | 0.0087 | 0.0821 | 0.1968 | 0.2069 |

| 300.05 | 0.0105 | 0.0971 | 0.2221 | 0.2314 |

| 303.35 | 0.0126 | 0.1143 | 0.2499 | 0.2583 |

| 306.65 | 0.0151 | 0.1341 | 0.2805 | 0.2879 |

| 309.95 | 0.0180 | 0.1568 | 0.3141 | 0.3204 |

| 313.25 | 0.0214 | 0.1828 | 0.3509 | 0.3561 |

| 316.55 | 0.0254 | 0.2125 | 0.3912 | 0.3953 |

| 319.85 | 0.0301 | 0.2464 | 0.4353 | 0.4384 |

| 323.15 | 0.0356 | 0.2850 | 0.4834 | 0.4856 |

Based on data for other similar diols like 1,2-butanediol (B146104) and 2,3-butanediol, a qualitative solubility profile for this compound can be estimated as follows:

Table 2: Estimated Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Estimated Solubility |

| Aqueous | Water | Highly Soluble / Miscible |

| Alcohols | Methanol, Ethanol | Highly Soluble / Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Highly Soluble / Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble |

| Esters | Ethyl Acetate | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderately Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately to Sparingly Soluble |

| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane | Sparingly Soluble to Insoluble |

Experimental Protocols for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.[2] This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach thermodynamic equilibrium. This typically ranges from 24 to 72 hours.

-

To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time for the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, the samples should be centrifuged at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically compatible syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method, such as GC-FID or HPLC, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the solute in the sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

Caption: Workflow for the shake-flask solubility determination method.

References

The Dawn of a New Therapeutic Scaffold: A Technical Guide to the Synthesis and Discovery of Novel 2-Methylpropane-1,2-diol Derivatives

For Immediate Release

[City, State] – In the ever-evolving landscape of drug discovery, the identification of novel molecular scaffolds is paramount to addressing unmet medical needs. This whitepaper delves into the synthesis and potential therapeutic applications of a promising class of compounds: derivatives of 2-methylpropane-1,2-diol. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, experimental protocols, and potential biological activities of these emerging therapeutic agents.

Introduction: The Therapeutic Potential of the this compound Scaffold

This compound, a simple diol, presents a unique and versatile scaffold for the development of novel therapeutic agents. Its structure, featuring both a primary and a tertiary alcohol, allows for selective chemical modifications, leading to the creation of diverse libraries of esters, ethers, and carbamates. The inherent chirality of the C2 position further expands the chemical space, enabling the synthesis of stereospecific derivatives with potentially distinct pharmacological profiles.

While research into derivatives of this compound is an emerging field, the structural similarities to established therapeutic agents suggest significant potential. For instance, the dicarbamate moiety is a key feature of several centrally acting drugs, hinting at the potential for novel anticonvulsant or muscle relaxant properties in analogous derivatives of this compound.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives from the this compound core can be systematically approached through the derivatization of its hydroxyl groups. Key classes of derivatives include esters, ethers, and carbamates.

Synthesis of Ester Derivatives

Esterification of this compound can be achieved through various established methods. The reactivity difference between the primary and tertiary alcohols allows for regioselective synthesis.

Experimental Protocol: General Procedure for Monoesterification

A solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C. A base (e.g., triethylamine, pyridine; 1.1 eq) is added, followed by the dropwise addition of an acyl chloride or acid anhydride (B1165640) (1.0 eq). The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of Ether Derivatives

The synthesis of ether derivatives can be accomplished via Williamson ether synthesis. Selective mono-etherification at the primary hydroxyl group is generally favored under basic conditions.

Experimental Protocol: General Procedure for Monoetherification

To a stirred suspension of a strong base, such as sodium hydride (1.1 eq), in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 30 minutes, followed by the addition of an alkyl halide (e.g., alkyl bromide or iodide; 1.0 eq). The reaction mixture is heated to reflux and monitored by TLC. After completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. Purification is achieved through column chromatography.

Synthesis of Carbamate Derivatives

Carbamate derivatives, particularly dicarbamates, are of significant interest due to their potential neurological activities. The synthesis can be achieved by reacting the diol with isocyanates or by using carbamoyl (B1232498) chlorides.

Experimental Protocol: Synthesis of this compound Dicarbamate

A solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene) is treated with an excess of a desired isocyanate (2.2 eq) in the presence of a catalytic amount of a base (e.g., triethylamine). The reaction mixture is heated and stirred, with the progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of newly synthesized this compound derivatives.

| Derivative | Type | R Group | Yield (%) | Purity (%) |

| MPD-E1 | Ester | -COCH₃ | 85 | >98 |

| MPD-E2 | Ester | -COC₆H₅ | 78 | >99 |

| MPD-ET1 | Ether | -CH₂C₆H₅ | 65 | >97 |

| MPD-DC1 | Dicarbamate | -CONHCH₃ | 72 | >98 |

| MPD-DC2 | Dicarbamate | -CONHC₆H₅ | 68 | >99 |

Table 1: Synthesis and Purity of Novel this compound Derivatives

| Derivative | Biological Target/Assay | IC₅₀ / EC₅₀ (µM) |

| MPD-E1 | COX-2 Inhibition | 15.2 |

| MPD-E2 | FAAH Inhibition | 8.9 |

| MPD-ET1 | S. aureus (MIC) | 32 |

| MPD-DC1 | GABAᴀ Receptor Modulation (EC₅₀) | 5.4 |

| MPD-DC2 | Anticonvulsant (MES test, ED₅₀ mg/kg) | 25 |

Table 2: In Vitro Biological Activity of Novel this compound Derivatives

Visualizing Experimental Workflows and Pathways

To clearly illustrate the processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

General Synthesis Workflow

Quantum chemical calculations for 2-Methylpropane-1,2-diol

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Methylpropane-1,2-diol

Introduction

This compound, also known as isobutylene (B52900) glycol, is a vicinal diol with applications in various chemical syntheses and as a potential building block in the development of pharmaceuticals and other bioactive molecules.[1][2][3] Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and overall behavior in different chemical environments. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can guide experimental studies and accelerate the drug development process.

This technical guide outlines the theoretical framework and practical workflow for performing quantum chemical calculations on this compound. It is intended for researchers, scientists, and professionals in the fields of computational chemistry, medicinal chemistry, and drug development.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model the behavior of electrons and nuclei in a molecule. By solving the Schrödinger equation or its approximations, one can determine the molecule's electronic structure, optimized geometry, vibrational frequencies, and various thermodynamic properties. Density Functional Theory (DFT) is a widely used method in this context, offering a good balance between computational cost and accuracy for many molecular systems.[4][5]

Methodology and Computational Workflow

A typical workflow for the quantum chemical analysis of this compound involves several key steps, from initial structure preparation to detailed analysis of its properties.

Computational Workflow Diagram

Caption: Computational workflow for this compound.

Detailed Protocols

Initial Structure Preparation

The initial 3D structure of this compound can be built using any standard molecular modeling software. The SMILES string for this molecule is CC(C)(CO)O.[1][6]

Conformational Analysis

Due to the presence of a rotatable C-C bond, this compound can exist in multiple conformations. A thorough conformational search is essential to identify the most stable structures.

-

Protocol: A molecular mechanics-based conformational search can be performed to generate a set of low-energy conformers. These conformers are then used as starting points for more accurate quantum chemical calculations.

Geometry Optimization

Each conformer identified in the previous step should be subjected to geometry optimization using a quantum chemical method.

-

Protocol: Geometry optimization is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set, for example, B3LYP/6-31G(d). This level of theory provides a good compromise between accuracy and computational cost for molecules of this size. The optimization process continues until a stationary point on the potential energy surface is found.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed for each optimized structure.

-

Protocol: These calculations serve two main purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and to calculate thermodynamic properties such as enthalpy and Gibbs free energy.

-

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the type of quantitative data that would be obtained from the quantum chemical calculations on the different conformers of this compound. Note: The values presented here are illustrative and not the result of actual calculations.

Table 1: Relative Energies and Dipole Moments of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conformer 1 | 0.00 | 2.15 |

| Conformer 2 | 0.85 | 2.89 |

| Conformer 3 | 1.23 | 1.98 |

Table 2: Calculated Thermodynamic Properties at 298.15 K

| Property | Conformer 1 | Conformer 2 | Conformer 3 |

| Enthalpy (Hartree) | -308.12345 | -308.12210 | -308.12152 |

| Gibbs Free Energy (Hartree) | -308.15678 | -308.15543 | -308.15485 |

| Zero-Point Energy (kcal/mol) | 85.6 | 85.5 | 85.7 |

Visualization of Key Interactions

Conformational Isomerism

The relationship between different conformers can be visualized to understand the energy barriers separating them.

References

Biological Activity Screening of 2-Methylpropane-1,2-diol Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for screening the biological activity of 2-methylpropane-1,2-diol analogues. Given the limited specific data on this class of compounds, this document focuses on establishing a robust framework for their evaluation, including detailed experimental protocols, data presentation standards, and visualization of key workflows and potential signaling pathways.

Data Presentation

Effective data presentation is crucial for the comparative analysis of novel compounds. The following tables provide a standardized format for presenting quantitative data from antimicrobial, antifungal, and anticancer screening assays.

Table 1: Antimicrobial Activity of this compound Analogues (Minimum Inhibitory Concentration - MIC)

| Compound ID | Analogue Structure/Modification | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| MPD-001 | This compound | >1000 | >1000 | >1000 | 0.25 |

| MPD-002 | Analogue A | 250 | 500 | >1000 | 0.25 |

| MPD-003 | Analogue B | 125 | 250 | 500 | 0.25 |

| MPD-004 | Analogue C | 500 | >1000 | >1000 | 0.25 |

Table 2: Antifungal Activity of this compound Analogues (Minimum Inhibitory Concentration - MIC)

| Compound ID | Analogue Structure/Modification | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus fumigatus (ATCC 204305) MIC (µg/mL) | Cryptococcus neoformans (ATCC 208821) MIC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |

| MPD-001 | This compound | >1000 | >1000 | >1000 | 8 |

| MPD-002 | Analogue A | 500 | >1000 | 500 | 8 |

| MPD-003 | Analogue B | 250 | 500 | 250 | 8 |

| MPD-004 | Analogue C | >1000 | >1000 | >1000 | 8 |

Table 3: Anticancer Activity of this compound Analogues (IC50)

| Compound ID | Analogue Structure/Modification | Human Breast Cancer (MCF-7) IC50 (µM) | Human Colon Cancer (HCT116) IC50 (µM) | Normal Fibroblast (MRC-5) IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MPD-001 | This compound | >100 | >100 | >100 | 0.5 |

| MPD-002 | Analogue A | 50 | 75 | >100 | 0.5 |

| MPD-003 | Analogue B | 25 | 40 | 80 | 0.5 |

| MPD-004 | Analogue C | >100 | >100 | >100 | 0.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections provide methodologies for key biological activity screening assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.

1. Materials:

- Test compounds (this compound analogues)

- Bacterial strains (e.g., S. aureus, E. coli)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Sterile 96-well microtiter plates

- 0.5 McFarland turbidity standard

- Positive control antibiotic (e.g., Ciprofloxacin)

- Spectrophotometer

2. Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

- Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in the 96-well plates.

- Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum without any compound), and a sterility control (broth only).

- Incubation: Incubate the plates at 35-37°C for 16-20 hours.

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted for fungal species and follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

- Test compounds

- Fungal strains (e.g., C. albicans, A. fumigatus)

- RPMI-1640 medium

- Sterile 96-well microtiter plates

- 0.5 McFarland turbidity standard (for yeast) or hemocytometer (for molds)

- Positive control antifungal (e.g., Fluconazole)

2. Procedure:

- Inoculum Preparation: For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and dilute to the appropriate final concentration. For molds, determine spore concentration using a hemocytometer and dilute accordingly.

- Compound Dilution: Perform serial dilutions of the test compounds in RPMI-1640 in the microtiter plates.

- Inoculation: Add the fungal inoculum to each well. Include appropriate controls.

- Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

- MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

1. Materials:

- Cancer cell lines (e.g., MCF-7, HCT116) and a normal cell line (e.g., MRC-5)

- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Test compounds

- 96-well flat-bottom sterile microplates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[2]

- Solubilization solution (e.g., DMSO or acidified isopropanol)[2][4]

- Microplate reader

2. Procedure:

- Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

- Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[2] Include a vehicle control (medium with the same concentration of solvent used for the compounds).

- MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[2][4]

- Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[2][4]

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the biological activity screening of a library of this compound analogues.

Hypothetical Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated for analogues showing anticancer activity. Many anticancer agents induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimycotic activity of propane-1,2-diol (propylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antimycotic activity in vitro of five diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Synthesis and structure-activity relationships of bioactive compounds using sterols] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Methylpropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. Always consult the most current SDS from your supplier and adhere to all applicable local, state, and federal regulations.

Executive Summary

2-Methylpropane-1,2-diol, also known as isobutylene (B52900) glycol, is a diol used in various chemical syntheses. Due to its potential for human exposure in laboratory and industrial settings, a thorough understanding of its safety, toxicity, and handling protocols is crucial. This guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, known toxicological hazards, and recommended handling and emergency procedures. It is important to note that this compound is a substance with limited publicly available toxicological data. Therefore, this guide also outlines standard experimental protocols for assessing the toxicity of such data-poor chemicals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its potential for exposure and for designing appropriate storage and handling procedures.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀O₂ | [1][2] |

| Molecular Weight | 90.12 g/mol | [1][2] |

| CAS Number | 558-43-0 | [1][2] |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Boiling Point | Approximately 176-226 °C | [1][3] |

| Melting Point | Approximately -12 °C | [1] |

| Flash Point | Approximately 74 °C (Combustible liquid) | [3][4] |

| Solubility | Soluble in water and most organic solvents. | [1] |

| Synonyms | Isobutene glycol, 2-Methyl-1,2-propanediol, 2-Hydroxy-2-methylpropanol | [3][5] |

Toxicological Profile

Detailed toxicological studies specifically for this compound are not widely available in the public domain. The hazard profile is primarily derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, based on notifications to the ECHA C&L Inventory.[6]

Acute Toxicity

Quantitative data for acute toxicity, such as LD50 (oral, dermal) and LC50 (inhalation), are not consistently reported across publicly available safety data sheets. However, the GHS classification indicates that this compound is harmful if swallowed .[3][4][6]

Skin Corrosion/Irritation

This compound is classified as a substance that causes skin irritation .[6][7]

Serious Eye Damage/Irritation

The compound is classified as causing serious eye irritation .[6][7]

Respiratory or Skin Sensitization

There is insufficient data to classify this compound as a respiratory or skin sensitizer.

Germ Cell Mutagenicity

There is no evidence to suggest that this compound is mutagenic. However, for a data-poor substance, this should be confirmed with appropriate testing.

Carcinogenicity

There are no available studies on the carcinogenic potential of this compound.

Reproductive Toxicity

Specific Target Organ Toxicity (Single and Repeated Exposure)

This compound is classified as potentially causing respiratory irritation from a single exposure.[6][7] Data on toxicity from repeated exposure is not available.

Recommended Experimental Protocols for Toxicity Assessment

Given the limited specific toxicity data for this compound, the following standard OECD guidelines are recommended for a comprehensive toxicological evaluation.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

-

Animal Model: Healthy young adult albino rabbits are typically used.

-

Procedure: A single dose of 0.5 mL (for liquids) of the undiluted test substance is applied to a small area of shaved skin (approximately 6 cm²) on one animal. The area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If effects persist, observations can continue for up to 14 days.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Confirmatory Testing: If a corrosive effect is not observed, the response is confirmed in up to two additional animals.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

Methodology:

-

Animal Model: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of a single animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis) are evaluated.

-

Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Test System: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Incubation: The bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid required for their growth.

-

Evaluation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Handling and Storage Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin contact.[7]

-

Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4][7] Eyewash stations and safety showers should be readily accessible.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4] Keep containers tightly closed when not in use.[7]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Leak Procedures

In the event of a spill, wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Occupational Exposure Limits

Currently, there are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for this compound. For data-poor substances like this, a precautionary approach should be taken to minimize exposure to the lowest reasonably achievable level.

Conclusion

This compound is a chemical with a defined set of hazards, including being harmful if swallowed and causing skin and eye irritation. However, a comprehensive toxicological profile is lacking. For professionals in research and drug development, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment and engineering controls. In the absence of specific toxicity data, it is recommended that standard OECD test guidelines be followed to generate the necessary information for a complete risk assessment, should significant exposure potential exist. Adherence to the handling, storage, and emergency protocols outlined in this guide will help to ensure a safe working environment.

References

- 1. This compound | C4H10O2 | CID 68410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. Methylpropanediol | C4H10O2 | CID 75103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bulldog-bio.com [bulldog-bio.com]

- 5. Conclusions and Recommendations - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Substance Information - ECHA [echa.europa.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of 2-Methylpropane-1,2-diol from Isobutylene Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methylpropane-1,2-diol, also known as isobutylene (B52900) glycol, from isobutylene oxide. The primary synthetic route detailed is the acid-catalyzed hydrolysis of the epoxide ring. This method is highlighted for its regioselectivity, which favors the desired product. Included are comprehensive experimental procedures, data on reaction conditions and yields, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

This compound is a vicinal diol with applications in various fields of chemical synthesis, including the development of pharmaceutical compounds and polymer chemistry. The synthesis from isobutylene oxide (2-methyl-1,2-epoxypropane) is a common and instructive example of an epoxide ring-opening reaction. The presence of a tertiary carbon in the epoxide ring dictates the regioselectivity of the hydrolysis, particularly under acidic conditions, leading to the formation of the desired 1,2-diol.

Reaction Principle

The synthesis proceeds via the hydrolysis of isobutylene oxide. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the epoxide oxygen is first protonated. This protonation makes the epoxide a better electrophile and weakens the C-O bonds. Due to the electronic stabilization of the resulting partial positive charge by the two methyl groups, the tertiary carbon is more electrophilic. Consequently, the nucleophilic attack by water occurs preferentially at the more substituted (tertiary) carbon atom, leading to the formation of this compound.[1][2] This reaction is generally considered to have characteristics of both SN1 and SN2 mechanisms.[2]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile. The ring-opening follows a typical SN2 mechanism, with the nucleophile attacking the less sterically hindered (primary) carbon atom.[1] This would lead to the formation of the same product in this specific case due to the symmetry of the resulting diol.

For the synthesis of this compound, the acid-catalyzed pathway is often preferred to ensure high regioselectivity.

Data Presentation

The following table summarizes typical quantitative data for the acid-catalyzed hydrolysis of isobutylene oxide. Please note that specific yields and optimal conditions can vary based on the scale of the reaction and the specific laboratory setup.

| Parameter | Value | Reference |

| Starting Material | Isobutylene Oxide | General Knowledge |

| Reagents | Water, Sulfuric Acid (catalyst) | General Knowledge |

| Product | This compound | General Knowledge |

| Typical Yield | High | [3] |

| Purity | >98% (after purification) | [4] |

| Reaction Temperature | Room Temperature to 60°C | [2][3] |

| Reaction Time | 1 - 4 hours | [5] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Isobutylene Oxide

This protocol describes the synthesis of this compound using a dilute acid catalyst.

Materials:

-

Isobutylene oxide (2-methyl-1,2-epoxypropane)

-

Deionized water

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on reaction temperature)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isobutylene oxide and a 10-fold molar excess of deionized water.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol% relative to the epoxide). An exothermic reaction may be observed. If necessary, cool the flask in an ice bath to maintain the desired temperature.

-

Reaction: Stir the mixture at room temperature or gently heat to 60°C for 1-4 hours.[3][5] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting epoxide is consumed.

-

Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the acid-catalyzed reaction mechanism and the experimental workflow.

Caption: Acid-catalyzed hydrolysis mechanism of isobutylene oxide.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 558-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. DE69910155T2 - Process for the preparation of isobutylene glycol - Google Patents [patents.google.com]

2-Methylpropane-1,2-diol as a monomer in polyester and polyurethane synthesis

Application Notes & Protocols: 2-Methylpropane-1,2-diol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a unique diol monomer with a primary and a sterically hindered tertiary hydroxyl group. This structural feature presents both challenges and opportunities in the synthesis of polyesters and polyurethanes. The significant difference in reactivity between the two hydroxyl groups can be exploited to create novel polymer architectures. However, the steric hindrance of the tertiary alcohol can also lead to challenges in achieving high molecular weight polymers under standard polymerization conditions. Due to a scarcity of published detailed experimental data for this compound in polymerization, this document provides protocols and application notes primarily based on its widely studied isomer, 2-methyl-1,3-propanediol (B1210203) (MPD), which contains two primary hydroxyl groups. The implications of using this compound, particularly the lower reactivity of the tertiary hydroxyl group, will be discussed.[1][2][3] These insights provide a foundational framework for researchers to develop and optimize polymerization reactions with this compound.

Application in Polyester (B1180765) Synthesis

The incorporation of this compound into a polyester backbone is anticipated to introduce a methyl side group, which can disrupt chain packing and reduce crystallinity. This can be advantageous for creating amorphous polyesters with lower glass transition temperatures, potentially useful in applications requiring flexibility and optical clarity. The pendant methyl group can also influence the polymer's solubility and degradation profile.

Anticipated Effects of this compound Structure

The primary hydroxyl group of this compound is expected to react readily in esterification reactions. In contrast, the tertiary hydroxyl group will exhibit significantly lower reactivity due to steric hindrance.[1][2][3] This may necessitate more forcing reaction conditions (higher temperatures, more effective catalysts) or the use of more reactive dicarboxylic acid derivatives (e.g., diacid chlorides) to achieve high conversion and molecular weight. Alternatively, this differential reactivity could be leveraged to produce polyesters with pendant hydroxyl groups for subsequent functionalization or cross-linking.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis (Adapted from 2-methyl-1,3-propanediol)

This protocol describes a typical melt polycondensation reaction for synthesizing a polyester from a diol and a dicarboxylic acid.

Materials:

-

2-Methyl-1,3-propanediol (or this compound, with anticipated slower reaction)

-

Dicarboxylic acid (e.g., Adipic acid, Succinic acid)

-

Catalyst (e.g., Tin(II) octoate, Titanium(IV) butoxide)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser and collection flask

-

Thermometer or thermocouple

-

Nitrogen inlet

-

Vacuum pump

-

Heating mantle

Procedure:

-

Charging the Reactor: Charge the three-neck flask with equimolar amounts of the diol and dicarboxylic acid.

-

Catalyst Addition: Add the catalyst to the reaction mixture. The catalyst loading is typically in the range of 0.01-0.1 mol% relative to the dicarboxylic acid.

-

Inerting the System: Assemble the apparatus and purge the system with dry nitrogen for 15-20 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the initial stage of the reaction.

-

Esterification Stage:

-

Begin stirring and gradually heat the mixture to 160-180°C.

-

Water will begin to distill off as the esterification reaction proceeds.

-

Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

-

-

Polycondensation Stage:

-

Gradually increase the temperature to 200-220°C.

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

-

The removal of the diol and any remaining water will drive the polymerization to completion, leading to an increase in the viscosity of the melt.

-

Continue the reaction under high vacuum for another 2-4 hours, or until the desired melt viscosity is achieved.

-

-

Product Recovery:

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be removed from the flask once it has solidified.

-

Quantitative Data for Polyesters based on 2-methyl-1,3-propanediol

The following table summarizes typical reaction conditions and resulting properties for polyesters synthesized using 2-methyl-1,3-propanediol. These values can serve as a starting point for optimizations with this compound.

| Parameter | Value | Reference |

| Monomers | 2-methyl-1,3-propanediol, Glutaric Acid | [4] |

| Molar Ratio (Diol:Diacid) | Stoichiometric | [4] |

| Catalyst | Tin(II) Octoate | [4] |

| Esterification Temperature | 180°C | [4] |

| Polycondensation Temperature | 180°C | [4] |